2,3,3',4,5,5'-Hexabromobiphenyl

Descripción general

Descripción

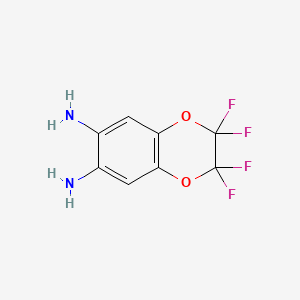

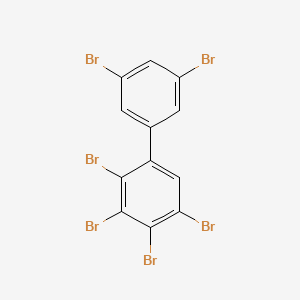

2,3,3',4,5,5'-Hexabromobiphenyl is a polybrominated biphenyl (PBB) that is structurally characterized by the presence of bromine atoms substituted at specific positions on the biphenyl rings. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated biphenyls can be complex due to the potential for multiple isomers. The paper titled "Regioselective syntheses and structural characterizations of 2,3-dibromo-and 2,3,7,8,12,13-hexabromo-5,10,15,20-tetraphenylporphyrins" discusses the regioselective synthesis of hexabrominated porphyrins, which, although not biphenyls, share the characteristic of selective bromination . The synthesis involves the use of a nitro group to direct the electrophilic attack and control the regiochemistry of the bromination process.

Molecular Structure Analysis

The molecular structure of brominated biphenyls is influenced by the number and position of bromine atoms. The paper on "2,3-Dichloro-3',4'-dihydroxybiphenyl" provides information on the dihedral angle between benzene rings and the presence of intramolecular hydrogen bonding in a chlorinated biphenyl . Although this paper focuses on a chlorinated and hydroxylated biphenyl, the principles of steric hindrance and electronic effects imparted by halogen substitution can be applied to understand the molecular structure of hexabromobiphenyls.

Chemical Reactions Analysis

The photolysis of brominated biphenyls is an important reaction that can lead to the formation of less brominated congeners. The paper "Characterization of the photolysis of 2,4,5,2',4',5'-hexabromobiphenyl" describes the photodegradation of a hexabromobiphenyl under ultraviolet light, resulting in the formation of various lower brominated biphenyls . This study provides insights into the reactivity and potential environmental degradation pathways of hexabromobiphenyls.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexabromobiphenyls are influenced by their high degree of bromination. The photolysis study mentioned above also reports on the ultraviolet spectra of the hexabromobiphenyl and its photolysis products . These spectra can provide information on the electronic properties of the compound, which are relevant to its physical properties such as solubility and volatility. The rate of photodegradation and the accumulation of degradation products also give insights into the chemical stability and persistence of the compound in the environment.

Aplicaciones Científicas De Investigación

Hydrogen-Bonded Molecular Networks

Researchers have explored the structural properties of hexaphenylbenzene derivatives, focusing on hydrogen bonding and molecular networks. This research is significant for understanding the properties of compounds like 2,3,3',4,5,5'-Hexabromobiphenyl in engineered crystal structures. Maly et al. (2007) found that hexaphenylbenzene derivatives, which are structurally related to hexabromobiphenyl, can form non-interpenetrated three-dimensional networks in molecular crystals, showcasing their potential in engineering crystals with predetermined properties (Maly, Gagnon, Maris, & Wuest, 2007).

Anticancer and Antibacterial Agents

The synthesis and biological evaluation of derivatives of benzodioxole, structurally similar to hexabromobiphenyl, have been studied for their potential as anticancer and antibacterial agents. Gupta et al. (2016) demonstrated that certain derivatives possess greater anticancer and antibacterial potency than standard reference compounds, highlighting the potential of structurally similar compounds to hexabromobiphenyl in medicinal chemistry (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).

Optoelectronics and Solar Energy Conversion

The use of cyclometalated Ir(III) complexes in optoelectronics and solar energy conversion has been studied extensively. Mills, Porras, and Bernhard (2018) found that these complexes, which share structural features with hexabromobiphenyl, are highly effective in light emitting electrochemical cells and solar fuel-producing reactions. This research underscores the relevance of structurally related compounds in the development of advanced materials for energy conversion (Mills, Porras, & Bernhard, 2018).

Photophysical Properties and Molecular Stability

Khalid et al. (2020) investigated the photophysical properties and molecular stability of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, closely related to hexabromobiphenyl. Their research contributes to the understanding of the charge transfer phenomenon and the photophysical behavior of such compounds, essential for applications in materials science and photophysics (Khalid, Ali, Adeel, Din, Tahir, Rodrigues-Filho, Iqbal, & Khan, 2020).

Mecanismo De Acción

Target of Action

The primary target of 2,3,3’,4,5,5’-Hexabromobiphenyl is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

The activation of AhR leads to the induction of xenobiotic-metabolizing enzymes, which play a key role in the metabolism and detoxification of a wide variety of exogenous and endogenous compounds . This process mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Pharmacokinetics

Due to its lipophilic nature, it is likely to accumulate in fatty tissues and bioaccumulate in the environment .

Result of Action

The activation of AhR by 2,3,3’,4,5,5’-Hexabromobiphenyl leads to changes in gene expression, which can have various downstream effects, including alterations in cell cycle regulation . The exact molecular and cellular effects can vary depending on the specific target genes that are activated.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2,3,3’,4,5,5’-Hexabromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins involved in xenobiotic metabolism. This compound can bind to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator that regulates the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as cytochrome P450 1A1 . The binding of 2,3,3’,4,5,5’-Hexabromobiphenyl to the aryl hydrocarbon receptor leads to the activation of these enzymes, which are responsible for the detoxification and elimination of various xenobiotics from the body .

Cellular Effects

The effects of 2,3,3’,4,5,5’-Hexabromobiphenyl on cellular processes are profound. This compound can induce oxidative stress, disrupt cell signaling pathways, and alter gene expression. For instance, exposure to 2,3,3’,4,5,5’-Hexabromobiphenyl has been shown to affect the expression of genes involved in the circadian clock, cell cycle regulation, and immune response . Additionally, this compound can interfere with cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

At the molecular level, 2,3,3’,4,5,5’-Hexabromobiphenyl exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the aryl hydrocarbon receptor, which subsequently activates the transcription of genes encoding xenobiotic metabolizing enzymes . This activation leads to the increased production of enzymes such as cytochrome P450 1A1, which play a crucial role in the metabolism and detoxification of xenobiotics . Additionally, 2,3,3’,4,5,5’-Hexabromobiphenyl can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,4,5,5’-Hexabromobiphenyl can change over time. This compound is known for its stability and persistence, which means it can remain in the environment and biological systems for extended periods . Over time, the accumulation of 2,3,3’,4,5,5’-Hexabromobiphenyl can lead to chronic toxicity, affecting cellular functions and overall health . Long-term exposure to this compound has been associated with various adverse effects, including immune system abnormalities, endocrine disruption, and carcinogenicity .

Dosage Effects in Animal Models

The effects of 2,3,3’,4,5,5’-Hexabromobiphenyl in animal models vary with different dosages. At low doses, this compound can induce subtle changes in gene expression and cellular metabolism without causing overt toxicity . At higher doses, 2,3,3’,4,5,5’-Hexabromobiphenyl can cause significant toxic effects, including liver damage, neurotoxicity, and reproductive toxicity . The threshold for these adverse effects depends on the species, age, and overall health of the animal models used in the studies .

Metabolic Pathways

2,3,3’,4,5,5’-Hexabromobiphenyl is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. This compound is metabolized by enzymes such as cytochrome P450 1A1, which catalyze its oxidation and subsequent conjugation with other molecules to facilitate its excretion . The metabolism of 2,3,3’,4,5,5’-Hexabromobiphenyl can also affect the levels of other metabolites and influence metabolic flux, leading to changes in overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 2,3,3’,4,5,5’-Hexabromobiphenyl is transported and distributed through various mechanisms. This compound can bind to transport proteins and lipoproteins, which facilitate its movement across cell membranes and its distribution to different tissues . The lipophilic nature of 2,3,3’,4,5,5’-Hexabromobiphenyl allows it to accumulate in fatty tissues, where it can persist for long periods . This accumulation can lead to localized toxicity and affect the function of adipose tissue and other lipid-rich organs .

Subcellular Localization

The subcellular localization of 2,3,3’,4,5,5’-Hexabromobiphenyl is influenced by its chemical properties and interactions with cellular components. This compound can localize to cell membranes, where it can interact with membrane proteins and lipids . Additionally, 2,3,3’,4,5,5’-Hexabromobiphenyl can be found in the endoplasmic reticulum, where it can affect the synthesis and processing of proteins . The presence of 2,3,3’,4,5,5’-Hexabromobiphenyl in specific subcellular compartments can influence its activity and the overall cellular response to this compound .

Propiedades

IUPAC Name |

1,2,3,4-tetrabromo-5-(3,5-dibromophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-6-1-5(2-7(14)3-6)8-4-9(15)11(17)12(18)10(8)16/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPKBQJLKKDLLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153093 | |

| Record name | 1,1'-Biphenyl, 2,3,3',4,5,5'-hexabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120991-48-2 | |

| Record name | 2,3,3',4,5,5'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,3,3',4,5,5'-hexabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,5,5'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL81WQN9EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3030918.png)

![8-Cbz-1,8-diazaspiro[5.5]undecane](/img/structure/B3030928.png)

![Methyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3030929.png)

![1H-Pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3030933.png)